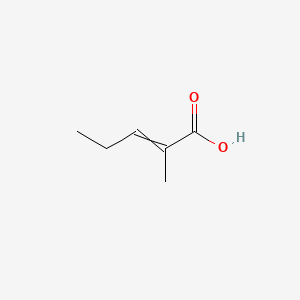

2-METHYL-2-PENTENOIC ACID

Description

Importance in Chemical Synthesis and Natural Products

In the realm of organic synthesis, α,β-unsaturated carboxylic acids are highly valued as versatile building blocks. chemistryviews.org The conjugated system renders them electrophilic at both the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack, including conjugate additions like the Michael reaction. wikipedia.org They also serve as effective dienophiles in Diels-Alder reactions, enabling the construction of complex cyclic systems. wikipedia.org Their synthesis has been a topic of extensive research, with classic methods like the Wittig and Horner-Wadsworth-Emmons reactions being supplemented by more modern, atom-efficient catalytic processes, such as those involving carbonylation reactions. chemistryviews.orgrsc.org

Furthermore, this structural motif is prevalent in a vast array of natural products and biologically active molecules, including many with antimicrobial, anti-inflammatory, and antitumor properties. chemistryviews.orgmdpi.com Their presence is also notable in the fragrance and aroma industry, where many of these compounds are responsible for the characteristic scents of natural materials. researchgate.net The inherent reactivity of the α,β-unsaturated carbonyl unit is crucial to the biological function of many of these natural products.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpent-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYWRQLLQAKNAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051998 | |

| Record name | 2-Methylpent-2-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid; fruity aroma | |

| Record name | 2-Methyl-2-pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; soluble in chloroform, carbon disulfide, ether, soluble (in ethanol) | |

| Record name | 2-Methyl-2-pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.976-0.982 | |

| Record name | 2-Methyl-2-pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3142-72-1 | |

| Record name | 2-Methyl-2-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3142-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentenoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpent-2-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpent-2-en-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Specific Case: 2 Methyl 2 Pentenoic Acid As a Research Focus

2-Methyl-2-pentenoic acid is a methyl-branched, unsaturated fatty acid that serves as a prime example of its chemical class. chemicalbook.comhmdb.ca It is a versatile organic compound that has garnered attention across various sectors, including the production of specialty polymers, agrochemicals, and pharmaceuticals. chemimpex.comontosight.ai Its utility often lies in its role as a valuable intermediate, providing a foundational structure for the synthesis of more complex molecules. chemimpex.com

A significant area of research involving this compound is its application in the flavor and fragrance industry. chemimpex.comontosight.ai It is known for a characteristic fruity, strawberry-like aroma, sometimes referred to as "strawberriff". chemicalbook.comgoogle.comthegoodscentscompany.com Consequently, efficient and novel synthesis methods for this compound are actively explored, with routes starting from simple precursors like propanal through aldol (B89426) condensation and subsequent oxidation being a subject of study. researchgate.netgoogle.com

Beyond its sensory properties, the compound is a key component in the synthesis of complex, biologically active natural products. A notable example is its use in the total synthesis of Lactimidomycin, a cytotoxic natural product. glpbio.com This highlights its role as a crucial building block in constructing molecules with potential pharmaceutical applications. The growing demand for this compound in various research and industrial applications has spurred a robust market. marketreportanalytics.com

| Property | Value |

| Molecular Formula | C₆H₁₀O₂ chemimpex.com |

| Molecular Weight | 114.14 g/mol chemimpex.com |

| Appearance | Colorless to pale yellow liquid or fused solid chemimpex.com |

| Boiling Point | 227 - 228 °C chemimpex.com |

| Density | 0.979 g/mL chemimpex.com |

| Refractive Index | n20/D 1.450 - 1.460 chemimpex.com |

| Interactive Data Table: Key Physical and Chemical Properties of this compound. |

The Decisive Factor: E and Z Isomeric Configurations

Chemoenzymatic and Biosynthetic Routes to this compound

The pursuit of greener and more selective synthetic methods has led to the exploration of biocatalysis and the investigation of natural pathways for the production of this compound.

Exploration of Enzymatic Catalysis in Stereoselective Synthesis

The stereoselective synthesis of this compound is of significant interest, and enzymatic catalysis offers a promising avenue. While specific enzymatic routes for the direct synthesis of this compound are still under extensive research, related studies highlight the potential. For instance, Zeon Corporation patented an enzymatic synthesis method for this compound in 2021, indicating active industrial research in this area. archivemarketresearch.com The stereoselective nature of enzymes could be harnessed to produce specific isomers of the acid, which is crucial for applications where chirality influences biological activity or sensory properties.

Investigations into Natural Occurrence and Proposed Biosynthesis Pathways

This compound is found in nature, contributing to the characteristic aroma of fruits like strawberries. chemicalbook.comdemonchyaromatics.com It has also been identified in angelica roots. ontosight.ai Its natural occurrence suggests the existence of biosynthetic pathways that could be mimicked or engineered for production. While the precise biosynthetic pathway in plants is not fully elucidated, it is classified as a methyl-branched fatty acid, suggesting its formation may involve pathways related to lipid metabolism. Further research into the plant-based biosynthesis could reveal novel enzymes and pathways for the sustainable production of this valuable compound.

Contemporary Organic Synthesis Approaches

Traditional chemical synthesis remains a cornerstone for the production of this compound, with ongoing research focused on improving efficiency, selectivity, and environmental footprint.

Aldol (B89426) Condensation and Subsequent Oxidation Mechanisms

A prevalent and industrially viable route to this compound involves a two-step process: the self-condensation of propanal to form 2-methyl-2-pentenal (B83557), followed by the oxidation of this intermediate aldehyde. researchgate.net

The self-aldol condensation of propanal is a key carbon-carbon bond-forming reaction that yields the C6 aldehyde precursor, 2-methyl-2-pentenal. researchgate.netlu.se This reaction proceeds via the formation of a β-hydroxy aldehyde, which then undergoes dehydration to the α,β-unsaturated aldehyde. researchgate.netlu.se

Research has explored various catalytic systems to optimize this condensation. Anion-exchange resins have been demonstrated as effective and "green" catalysts for this reaction in aqueous media. lu.seacs.org Studies using strong anion-exchange resins have achieved high conversions of propanal (up to 97%) with excellent selectivity (95%) for 2-methyl-2-pentenal in short reaction times. researchgate.netlu.se The reaction conditions, such as temperature and catalyst loading, significantly influence the reaction rate and product distribution. researchgate.netmdpi.com For example, one study established optimal conditions at a reaction temperature of 30°C for 2 hours, yielding 93.54% of 2-methyl-2-pentenal. researchgate.net Another set of conditions using a sodium hydroxide (B78521) catalyst at 40°C for 45 minutes resulted in a 93% yield of the aldehyde. researchgate.net

Interactive Data Table: Propanal Condensation Conditions and Yields

| Catalyst | Temperature (°C) | Time (h) | Propanal Conversion (%) | 2-Methyl-2-Pentenal Selectivity (%) | 2-Methyl-2-Pentenal Yield (%) | Reference |

| Strong Anion-Exchange Resin | 35 | 1 | 97 | 95 | - | researchgate.netlu.se |

| Anion-Exchange Resin | 30 | 2 | - | - | 93.54 | researchgate.net |

| Sodium Hydroxide | 40 | 0.75 | - | - | 93 | researchgate.net |

The subsequent oxidation of 2-methyl-2-pentenal to this compound is a critical step. Various oxidizing agents have been employed, with a focus on efficiency, cost, and environmental impact. google.com

A common and effective oxidant is sodium chlorite (B76162) (NaClO₂), often used in combination with a scavenger for hypochlorite (B82951), such as hydrogen peroxide (H₂O₂). researchgate.net One study reported an 85% yield of (E)-2-methyl-2-pentenoic acid using a molar ratio of NaClO₂ to aldehyde of 1.6:1 and H₂O₂ to aldehyde of 1.2:1. researchgate.net Other oxidation systems that have been explored include silver nitrate-sodium hydroxide and silver oxide-sodium hydroxide, although these can be more expensive. google.com Air oxidation catalyzed by metal acetates is another possibility, though it may suffer from lower conversion efficiency. google.com The choice of solvent can also be crucial, with some methods utilizing aqueous phases to reduce the use of volatile organic compounds.

Interactive Data Table: Oxidation of 2-Methyl-2-Pentenal

| Oxidant System | Key Conditions | Yield (%) | Reference |

| NaClO₂ / H₂O₂ | Molar ratio (NaClO₂/aldehyde) = 1.6:1, Molar ratio (H₂O₂/aldehyde) = 1.2:1, 3h | 85 | researchgate.net |

| Silver Nitrate / Sodium Hydroxide | - | - | google.com |

| Silver Oxide / Sodium Hydroxide | - | - | google.com |

| Air / Metal Acetate (B1210297) Catalysts | - | Lower conversion | google.com |

Multi-Step Synthesis from Diverse Starting Materials

The synthesis of this compound, a valuable compound in the flavor and fragrance industry, can be achieved through various multi-step pathways starting from a range of precursor molecules. ontosight.ai These methods offer flexibility in manufacturing, allowing for the selection of the most economical and accessible starting materials.

One established, albeit lengthy, route to this compound begins with the saturated carboxylic acid, 2-methylvaleric acid. google.com This process typically involves a five-step reaction sequence:

α-Bromination: The first step introduces a bromine atom at the alpha-position (the carbon adjacent to the carboxyl group) of 2-methylvaleric acid. google.com

Esterification: The resulting α-bromo acid is then converted into an ester. google.com

Hydrolytic Dehydration (Elimination): This step creates the carbon-carbon double bond to form an unsaturated ester. google.com

Saponification: The ester is then hydrolyzed back to the carboxylate salt. google.com

Acidification: Finally, acidification yields the target molecule, this compound. google.com

An alternative synthetic approach utilizes 2-pentanone as the starting material. This pathway involves a nucleophilic addition reaction, typically with sodium cyanide, to the ketone. google.comgoogle.com The resulting cyanohydrin intermediate then undergoes a series of reactions including hydrolysis of the nitrile group, and isomerization to form the final product. google.com

Another variation involves the condensation of butanone and propionaldehyde, followed by oxidation with an agent like potassium hypochlorite to produce this compound. google.com

Phosphonate-based reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, provide a powerful and stereoselective method for forming the crucial carbon-carbon double bond in this compound. A synthetic route starting from α-diethyl phosphono ethyl propionate (B1217596) has been developed. google.com This method involves reaction with a strong base like sodium hydride (NaH), followed by saponification and acidification to yield trans-2-methyl-2-pentenoic acid. google.com While effective, the scarcity of the starting materials and the use of hazardous reagents like NaH have limited its application in large-scale industrial production. google.com

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis, and the production of this compound is no exception. github.com Green chemistry principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

A notable advancement in the green synthesis of this compound is the development of aqueous-phase reactions. google.com One patented method outlines a two-step process that begins with the aldol condensation of propanal under alkaline conditions. google.com The resulting intermediate, 2-methyl-2-pentenal, is then oxidized in water to form the final product. google.com

A key innovation of this technique is the use of water as a solvent, replacing traditional organic solvents which are often volatile, flammable, and toxic. google.com This substitution significantly reduces the environmental impact of the process. google.com The reaction conditions are also mild, further contributing to a more sustainable production method. google.com

Table 1: Comparison of Traditional vs. Aqueous-Phase Synthesis

| Feature | Traditional Synthesis | Aqueous-Phase Synthesis |

| Solvent | Organic Solvents | Water |

| Environmental Impact | Higher | Lower |

| Reaction Conditions | Often harsh | Mild |

| Waste Generation | Can be significant | Reduced |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the atoms of the reactants into the desired product. jocpr.com A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com

The Reppe synthesis method, which involves the reaction of an olefin or alkyne with carbon monoxide and a nucleophilic reagent in the presence of a catalyst, is an example of a reaction with good atom economy. google.com A patented process utilizes this approach by reacting piperylene (1,3-pentadiene) with carbon monoxide and water under rhodium catalysis. google.com This is followed by an acid-catalyzed isomerization to yield trans-2-methyl-2-pentenoic acid. This method is noted for its high yield and environmental friendliness. google.com

The development of such catalytic routes and aqueous-phase reactions demonstrates a clear trend towards more sustainable and economically viable methods for the production of this compound. google.comgoogle.com

Catalytic Strategies in this compound Production

The industrial production of fine chemicals like this compound increasingly relies on advanced catalytic strategies to enhance efficiency, selectivity, and sustainability. Catalysis, the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst, offers significant advantages over stoichiometric methods, including milder reaction conditions, higher atom economy, and the potential for catalyst recycling. d-nb.info These strategies are broadly categorized into homogeneous catalysis, where the catalyst is in the same phase as the reactants, and heterogeneous catalysis, where the catalyst exists in a different phase. Both approaches have been successfully applied to the synthesis and transformation of this compound and related α,β-unsaturated carboxylic acids.

Homogeneous Catalysis for Carbonylation Reactions (e.g., Reppe Synthesis)

Homogeneous catalysis is instrumental in reactions requiring high selectivity and activity under mild conditions. One of the most powerful techniques in this domain for the synthesis of carboxylic acids is Reppe carbonylation, which involves the reaction of an alkene or alkyne with carbon monoxide and a nucleophile (such as water) in the presence of a metal catalyst. d-nb.info This method is highly atom-efficient and provides a direct route to valuable carboxylic acids.

A specific application of this principle is the synthesis of this compound via a two-step hydroesterification-isomerization process starting from piperylene. This method employs a rhodium-based homogeneous catalyst for the initial carbonylation step.

Step 1: Hydroesterification Piperylene is reacted with carbon monoxide (CO) and water (H₂O) using a rhodium/phosphine (B1218219) catalyst system. This step produces a mixture of cis/trans-2-methyl-3-pentenoic acid isomers.

Step 2: Isomerization The resulting 2-methyl-3-pentenoic acid is then isomerized using an acid catalyst to yield the final, thermodynamically more stable product, trans-2-methyl-2-pentenoic acid. acs.org

The table below summarizes the key parameters of this synthetic route.

| Parameter | Step 1: Hydroesterification | Step 2: Isomerization |

| Reactants | Piperylene, Carbon Monoxide, Water | cis/trans-2-Methyl-3-pentenoic Acid |

| Catalyst System | Rhodium/Phosphine Complex | Zinc chloride in Acetic Acid |

| Pressure | 2.0–3.5 MPa (CO) | Atmospheric |

| Temperature | 90–110°C | 60–70°C |

| Product | cis/trans-2-Methyl-3-pentenoic Acid | trans-2-Methyl-2-pentenoic Acid |

| Yield | High (e.g., 89.7% reported in optimized systems) | Quantitative |

| Data sourced from research on Reppe hydroesterification methods. acs.org |

Palladium-based catalysts are also extensively used in modern Reppe-type reactions. d-nb.infodiva-portal.org For instance, a system comprising palladium acetate (Pd(OAc)₂), a phosphine ligand like triphenylphosphine (B44618) (PPh₃), and an acid promoter can effectively catalyze the carbonylation of alkenes. d-nb.info These catalytic systems demonstrate the versatility and power of homogeneous catalysis in constructing the backbone of α,β-unsaturated carboxylic acids.

Heterogeneous Catalysis for Targeted Transformations

Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, typically a solid catalyst with liquid or gas-phase reactants. researchgate.net This configuration offers significant practical advantages, most notably the ease of separating the catalyst from the reaction mixture by simple filtration or centrifugation, which allows for its recovery and reuse. researchgate.net While sometimes exhibiting lower activity compared to their homogeneous counterparts, heterogeneous catalysts are crucial for large-scale, continuous industrial processes.

In the context of this compound, heterogeneous catalysis is primarily employed for its subsequent transformations, such as selective hydrogenation. The asymmetric hydrogenation of the carbon-carbon double bond in this compound is a key reaction for producing enantiomerically pure 2-methylpentanoic acid, a valuable chiral building block.

Research has focused on the use of palladium (Pd) supported on various solid materials as a heterogeneous catalyst for this transformation. acs.orgresearchgate.net The choice of support and the presence of chiral modifiers are critical for achieving high enantioselectivity.

| Catalyst System | Transformation | Key Findings |

| Pd on Alumina (B75360) (Al₂O₃) | Hydrogenation | Effective for the reduction of the C=C double bond. acs.org |

| Pd Supported on Chiral Substrates | Asymmetric Hydrogenation | Chiral modifiers are used to induce enantioselectivity in the product. |

| Ru(BINAP)(OAc)₂ on Cellulose | Asymmetric Hydrogenation | An example of an immobilized homogeneous catalyst used for hydrogenating α,β-unsaturated carboxylic acids, bridging homogeneous and heterogeneous systems. researchgate.net |

| This table summarizes findings from studies on the hydrogenation of α,β-unsaturated carboxylic acids. acs.orgresearchgate.net |

Another application of heterogeneous catalysis is in the synthesis route starting from the self-condensation of propanal. The intermediate, 2-methyl-2-pentenal, must be oxidized to form this compound. This oxidation can be performed efficiently using a solid, recyclable acid catalyst like Nafion-H®, a perfluorinated resinsulfonic acid, in the presence of an oxidant like hydrogen peroxide. This approach renders a critical step in the synthesis more environmentally friendly by replacing soluble acids that are difficult to recover.

Elucidation of Reaction Mechanisms

The electron-rich carbon-carbon double bond in this compound makes it a nucleophile, prone to attack by electrophiles. openstax.org In electrophilic addition, an electrophile adds to the double bond, breaking the pi (π) bond and forming two new sigma (σ) bonds. savemyexams.comlibretexts.org The reaction typically proceeds through a carbocation intermediate. openstax.org For an unsymmetrical alkene like this compound, the regioselectivity of the addition often follows Markovnikov's rule, which states that the electrophile (commonly a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. The subsequent nucleophilic attack then occurs at the more substituted and more stable carbocation. savemyexams.com

The general mechanism involves the alkene's π electrons attacking an electrophile (E+). This forms a carbocation intermediate and a new C-E bond. A nucleophile (Nu-) then attacks the carbocation to form the final product.

While the double bond reacts with electrophiles, the conjugated system also allows for nucleophilic additions. The molecule can form stable intermediates with nucleophiles, highlighting its versatility in synthesis. scbt.com Specifically, as an α,β-unsaturated carbonyl compound, it is a candidate for Michael addition reactions, where a nucleophile adds to the β-carbon of the conjugated system.

This compound can undergo oxidation reactions using various oxidizing agents. The specific products depend on the reagents and conditions used. Common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can be employed.

A well-documented oxidation pathway involves the synthesis of the acid from its corresponding aldehyde, 2-methyl-2-pentenal. In a two-step synthesis process, propanal is first self-condensed to produce the intermediate 2-methyl-2-pentenal. researchgate.net This intermediate is then oxidized to (E)-2-methyl-2-pentenoic acid. researchgate.net A study demonstrated this oxidation using a combination of sodium chlorite (NaClO₂) and hydrogen peroxide (H₂O₂) under acidic conditions, achieving a high yield. researchgate.net This method is also noted in a patented process that emphasizes the use of water as a solvent to reduce environmental impact. google.com

Table 1: Oxidation of 2-Methyl-2-Pentenal to (E)-2-Methyl-2-Pentenoic Acid researchgate.net

| Parameter | Condition |

|---|---|

| Oxidizing Agents | Sodium Chlorite (NaClO₂), Hydrogen Peroxide (H₂O₂) |

| Molar Ratio (NaClO₂ / Aldehyde) | 1.6 : 1 |

| Molar Ratio (H₂O₂ / Aldehyde) | 1.2 : 1 |

| Solvent | Acetonitrile (50 mL) |

| Reaction Time | 3 hours |

| Yield | Up to 85% |

The double bond and the carboxylic acid group in this compound can both be targeted by reduction reactions. The compound can be reduced to form the corresponding alcohol, 2-methyl-2-pentenol, using common reducing agents like lithium aluminum hydride or sodium borohydride. Furthermore, the unsaturated bond can be hydrogenated to produce the saturated fatty acid, 2-methylpentanoic acid. smolecule.com

Selective reduction, particularly asymmetric hydrogenation of the carbon-carbon double bond, has been a subject of specific research. One study investigated the heterogeneous asymmetric hydrogenation of trans-2-methyl-2-pentenoic acid using palladium catalysts supported on alumina (Pd/Al₂O₃). researchgate.net This type of selective reaction is crucial for producing chiral molecules with specific stereochemistry.

This compound can participate in substitution reactions, particularly at the double bond. Halogenation using reagents like bromine or chlorine can lead to the formation of halogenated derivatives. While direct substitution at an unsaturated sp² carbon is generally challenging, reactions can occur at positions allylic to the double bond or via addition-elimination mechanisms.

One preparative method for this compound involves an α-bromination of the corresponding saturated acid, 2-methylpentanoic acid, followed by dehydrobromination to introduce the double bond. chemicalbook.com

Stereochemical Aspects of this compound Reactivity

The geometry of the double bond in this compound gives rise to cis (Z) and trans (E) isomers, which can influence its chemical behavior and interactions. The trans isomer is often the more stable and desired product in many applications. google.com

The conversion between cis and trans isomers of this compound and its precursors is a key aspect of its synthesis. One industrial synthesis route involves the carbonylation of piperylene to produce a mixture of cis and trans isomers of 2-methyl-3-pentenoic acid. This mixture then undergoes an acid-catalyzed isomerization to yield the thermodynamically more stable trans-2-methyl-2-pentenoic acid. lookchem.com This isomerization step is crucial for achieving a high yield of the desired trans product. While thermal isomerization of the (Z)-isomer is possible, the conversion rates are reported to be less than ideal. google.com

Table 2: Acid-Catalyzed Isomerization of 2-Methyl-3-pentenoic Acid

| Parameter | Condition |

|---|---|

| Catalyst | Zinc chloride (ZnCl₂) in Acetic Acid |

| Catalyst Concentration | 5–15% w/w |

| Temperature | 60–70°C |

| Reaction Time | 2–4 hours |

| Conversion Rate | 94% to trans-2-Methyl-2-pentenoic Acid |

Advanced Spectroscopic and Computational Characterization of 2 Methyl 2 Pentenoic Acid and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR), Attenuated Total Reflection Infrared (ATR-IR), and Raman spectroscopy, serves as a powerful tool for probing the structural features of 2-methyl-2-pentenoic acid.

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

Key vibrational frequencies observed in the FT-IR spectrum of this compound include a broad O-H stretching band in the carboxylic acid group, typically found in the region of 3400-2400 cm⁻¹. The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp peak around 1700 cm⁻¹. Additionally, the C=C double bond stretching is observed in the 1650-1600 cm⁻¹ region, and various C-H stretching and bending vibrations appear at their expected frequencies.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3400-2400 | Broad, Strong |

| C-H Stretch | 3000-2850 | Medium to Strong |

| C=O Stretch (Carbonyl) | ~1700 | Strong, Sharp |

| C=C Stretch | ~1650 | Medium |

Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy in Surface Adsorption Studies

ATR-IR spectroscopy is a valuable technique for studying the adsorption of this compound on various surfaces. This method has been employed to investigate the interaction of this α,β-unsaturated carboxylic acid with surfaces like Al₂O₃ and Pd/Al₂O₃. rsc.orgresearchgate.net

Studies have shown that this compound can adsorb on these surfaces in different forms, including as a monomer or a dimer. rsc.org The mode of adsorption is influenced by factors such as the solvent and the nature of the surface. For instance, in dichloromethane, both monomeric and dimeric adsorbed species are observed. rsc.org The acid can also adsorb dissociatively, forming a bridged bidentate carboxylate, which is identified by the separation between the asymmetric and symmetric vibrational bands. rsc.org These adsorbed species are found to be strongly held on both Al₂O₃ and Pd/γ-Al₂O₃ surfaces. rsc.org

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR, offering a unique "molecular fingerprint" of this compound. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound, often obtained using a stand-alone FT-Raman spectrometer, can be found in spectral databases. nih.gov This data is crucial for unambiguous identification and for studying subtle structural details of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical analysis of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for a comprehensive understanding of the molecule's connectivity and spatial arrangement.

Proton (¹H) NMR for Structural and Stereochemical Assignment

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their spatial relationships. The chemical shifts and coupling constants observed in the ¹H NMR spectrum of this compound are essential for confirming its structure and assigning its stereochemistry, particularly for distinguishing between cis and trans isomers. acs.org

For trans-2-methyl-2-pentenoic acid, the chemical shift of the β-vinyl proton is a key diagnostic feature. acs.orgchegg.com The signals in the spectrum can be complex, with protons exhibiting splitting patterns such as a triplet of quartets, which provides rich information about neighboring protons. chegg.com

| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | ~12 | Singlet (broad) |

| C=CH- | Varies (isomer dependent) | Multiplet |

| -CH₂- | ~2.2 | Quartet |

| =C-CH₃ | ~1.8 | Singlet |

| -CH₂-CH₃ | ~1.1 | Triplet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to analyze the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the total number of non-equivalent carbons. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. libretexts.org

The carbonyl carbon of the carboxylic acid group is characteristically found at the low-field end of the spectrum (downfield), typically in the range of 170-185 ppm. The sp² hybridized carbons of the C=C double bond appear in the 120-140 ppm region, while the sp³ hybridized carbons of the methyl and ethyl groups resonate at higher fields (upfield).

| Carbon Type | Approximate Chemical Shift (ppm) |

|---|---|

| C=O (Carboxyl) | ~170-185 |

| C=C (Alkene) | ~120-140 |

| -CH₂- | ~20-30 |

| -CH₃ | ~10-20 |

Nuclear Overhauser Effect (n.O.e.) Difference Spectroscopy for Stereochemical Confirmation

Nuclear Overhauser Effect (n.O.e.) difference spectroscopy is a powerful NMR technique used to elucidate the stereochemistry of molecules by identifying nuclei that are close in space, typically within 5 Å. libretexts.orgceitec.cz The effect arises from the transfer of nuclear spin polarization between spin-active nuclei through space via cross-relaxation. wikipedia.orgorganicchemistrydata.org In a typical 1D n.O.e. experiment, a specific proton resonance is saturated with a radiofrequency field, and the resulting change in intensity of other proton resonances is observed. An enhancement in a proton's signal indicates its spatial proximity to the irradiated proton. wikipedia.org

For this compound, this technique is crucial for unequivocally confirming the geometric configuration about the C2=C3 double bond, distinguishing between the (E) and (Z) isomers. In the case of the (E)-isomer (trans), the methyl group on C2 and the methylene (B1212753) protons on C4 are on opposite sides of the double bond. Conversely, in the (Z)-isomer (cis), these groups are on the same side and therefore in close spatial proximity.

By irradiating the C2-methyl protons, a significant n.O.e. enhancement would be expected for the C4 methylene protons only in the (Z)-isomer. The absence of this enhancement upon irradiation would confirm the (E)-isomer. Two-dimensional n.O.e. spectroscopy (NOESY) can also be employed, where cross-peaks connect resonances of spatially close nuclei, providing a comprehensive map of all such interactions in a single experiment. libretexts.orgceitec.cz

| Irradiated Protons | Observed Protons | Expected n.O.e. in (E)-isomer | Expected n.O.e. in (Z)-isomer |

|---|---|---|---|

| C2-CH₃ | C3-H | Yes | No (or very weak) |

| C2-CH₃ | C4-CH₂ | No (or very weak) | Yes |

| C3-H | C4-CH₂ | Yes | Yes |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), forming a molecular ion (M+). chemguide.co.uk This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.ukwikipedia.org The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint for identification and structural elucidation.

For this compound (molar mass: 114.14 g/mol ), the molecular ion peak is expected at m/z 114. The fragmentation pattern is dictated by the functional groups present—the carboxylic acid and the substituted double bond. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) or the entire carboxyl group (M-45). libretexts.org Cleavage of the carbon-carbon bonds, particularly alpha to the double bond or the carbonyl group, also leads to stable carbocations. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating and identifying volatile and semi-volatile compounds in a mixture. usherbrooke.ca In the context of this compound, GC-MS is used to confirm its identity and purity in a sample.

The sample is first vaporized and separated on a GC column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property. As the separated compound elutes from the GC column, it enters the MS ion source, where it is fragmented and detected. The resulting mass spectrum can be compared to library spectra for positive identification. The mass spectrum of trans-2-Methyl-2-pentenoic acid shows a molecular ion peak at m/z 114. chemicalbook.com Key fragments arise from characteristic cleavages.

| m/z Value | Proposed Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 114 | [C₆H₁₀O₂]⁺˙ (Molecular Ion) | - |

| 99 | [M - CH₃]⁺ | Loss of a methyl radical |

| 85 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 69 | [M - COOH]⁺ or [C₅H₉]⁺ | Loss of the carboxyl group |

| 41 | [C₃H₅]⁺ (Allyl cation) | Further fragmentation |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) in Degradation Studies

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique used to characterize non-volatile materials, such as polymers, or to study the thermal degradation pathways of chemical compounds. wikipedia.orgpnnl.gov The sample is subjected to rapid heating to a high temperature in an inert atmosphere (pyrolysis), causing it to thermally decompose into smaller, more volatile fragments. wikipedia.orgunimelb.edu.au These fragments are then immediately introduced into a GC-MS system for separation and identification.

In degradation studies of this compound, Py-GC-MS can provide insight into its thermal stability and decomposition products. The high temperature would induce cleavage at the weakest bonds, leading to decarboxylation, fragmentation of the alkyl chain, and potentially cyclization or aromatization reactions. For instance, the pyrolysis of polyhydroxyalkanoates (PHAs) is known to yield unsaturated carboxylic acids like 2-pentenoic acid. acs.orgacs.org Studying the subsequent degradation of these acids via Py-GC-MS helps to understand the complete thermal profile of the material. Potential degradation products could include smaller chain carboxylic acids, various alkenes, and cyclic compounds. nih.gov

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly those based on quantum mechanics, are indispensable tools for investigating the structural, spectroscopic, and electronic properties of molecules. These approaches complement experimental data by providing detailed molecular-level insights.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov A fundamental application of DFT is geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, representing the most stable structure. stackexchange.com The process starts with an initial guess of the molecular geometry and iteratively adjusts atomic coordinates to minimize the total energy of the system. mdpi.com

For this compound, DFT calculations, often using functionals like B3LYP paired with basis sets such as 6-311+G(2d,p), can be performed to determine the optimized geometries of both the (E) and (Z) isomers. dergipark.org.tr These calculations yield precise values for bond lengths, bond angles, and dihedral angles. The relative energies of the optimized structures can also be calculated to predict which isomer is more thermodynamically stable.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| r(C2=C3) | Double bond length | ~1.34 Å |

| r(C1=O) | Carbonyl bond length | ~1.21 Å |

| r(C1-O) | Carboxyl C-O single bond length | ~1.36 Å |

| ∠(C1-C2=C3) | Bond angle | ~124° |

| ∠(C2=C3-C4) | Bond angle | ~127° |

| d(O=C1-C2=C3) | Dihedral angle | ~0° (for planar conformer) |

Prediction of Vibrational Frequencies and NMR Chemical Shifts

Following geometry optimization, DFT calculations can be further utilized to predict spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, a molecule's vibrational frequencies can be determined. nih.gov These theoretical frequencies correspond to the stretching and bending modes observed in infrared (IR) and Raman spectroscopy. mdpi.com Calculated frequencies are often multiplied by a scaling factor to correct for approximations in the computational method and to improve agreement with experimental data. dergipark.org.tr

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) method within the DFT framework. dergipark.org.trmdpi.com These calculations provide theoretical ¹H and ¹³C chemical shifts that can be directly compared to experimental spectra, aiding in resonance assignment and structural verification. mdpi.com The accuracy of these predictions allows for a detailed analysis of how the electronic environment of each nucleus affects its chemical shift. pdx.edulibretexts.org

| Spectroscopic Data | Functional Group / Atom | Experimental Value | Typical Calculated Value |

|---|---|---|---|

| Vibrational Frequency (cm⁻¹) | O-H stretch (acid) | ~3000-3400 (broad) | ~3600 cm⁻¹ (unscaled) |

| Vibrational Frequency (cm⁻¹) | C=O stretch (acid dimer) | ~1684 cm⁻¹ researchgate.net | ~1700 cm⁻¹ (scaled) |

| Vibrational Frequency (cm⁻¹) | C=C stretch | ~1643 cm⁻¹ researchgate.net | ~1650 cm⁻¹ (scaled) |

| ¹H NMR Chemical Shift (ppm) | C3-H | ~6.9 ppm chemicalbook.com | ~6.8-7.1 ppm |

| ¹³C NMR Chemical Shift (ppm) | C1 (C=O) | ~173 ppm | ~170-175 ppm |

| ¹³C NMR Chemical Shift (ppm) | C3 | ~146 ppm | ~144-148 ppm |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

A comprehensive search of available scientific literature did not yield specific studies detailing the frontier molecular orbital (HOMO-LUMO) analysis for this compound. Consequently, experimentally determined or computationally calculated values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resultant HOMO-LUMO energy gap for this specific compound are not available in the reviewed sources.

Frontier Molecular Orbital (FMO) theory is a critical tool in understanding the electronic properties and reactivity of a molecule. youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. mdpi.comirjweb.com

Typically, these energy values are determined through computational chemistry methods, such as Density Functional Theory (DFT). researchgate.net Such analyses provide valuable insights into a molecule's electronic transitions and potential for intramolecular charge transfer. ku.edu.np For instance, the energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity of the molecule. mdpi.com

While the principles of FMO theory are well-established, the specific application and detailed findings for this compound require dedicated computational studies. Without such research, a quantitative data table and in-depth discussion of its electronic properties based on HOMO-LUMO analysis cannot be provided at this time.

Biological and Biochemical Research Avenues for 2 Methyl 2 Pentenoic Acid Non Clinical Focus

Biochemical Pathways and Metabolic Interactions

2-Methyl-2-pentenoic acid, a methyl-branched unsaturated fatty acid, is positioned at the crossroads of several key metabolic and biochemical pathways. hmdb.ca Its unique structure suggests potential interactions with a variety of enzymes and cellular components.

Investigation of Molecular Targets and Enzymatic Interactions in Biological Systems

While specific enzymatic targets for this compound are not extensively documented, its classification as a branched-chain fatty acid allows for informed hypotheses regarding its molecular interactions. The metabolism of such compounds is often handled by enzymes involved in general fatty acid and xenobiotic metabolism.

The initial step in the catabolism of branched-chain amino acids (BCAAs), which are precursors to branched-chain fatty acids, involves branched-chain aminotransferases (BCAT) and branched-chain α-ketoacid dehydrogenase (BCKDH). youtube.com It is plausible that this compound, once converted to its Coenzyme A (CoA) thioester, could be a substrate for enzymes in the β-oxidation pathway, possibly requiring specialized enzymes to handle the methyl branch and the double bond.

Furthermore, drug-metabolizing enzyme systems are potential sites of interaction. Phase I enzymes, such as the cytochrome P450 (Cyp) superfamily, are responsible for oxidation reactions, while Phase II enzymes, including various transferases, conjugate molecules to enhance their water solubility and excretion. nih.govupol.cz

On a more fundamental level, methyl-branched fatty acids can integrate into cellular membranes. Molecular dynamics simulations have shown that the presence of methyl branches disrupts the close packing of lipid tails, which reduces membrane thickness, lowers chain ordering, and ultimately enhances the fluidity of the lipid bilayer. nih.govresearchgate.net This physical interaction represents a significant molecular interaction within biological systems, potentially affecting membrane protein function and cell signaling.

| Interaction Type | Potential Molecular Target/System | Hypothesized Effect |

|---|---|---|

| Metabolic Processing | Fatty Acid β-Oxidation Enzymes | Serves as a substrate for catabolism, potentially requiring specialized isomerases or hydratases due to its structure. |

| Metabolic Activation | Acyl-CoA Synthetases | Conversion to 2-methyl-2-pentenoyl-CoA for entry into various metabolic pathways. |

| Detoxification | Cytochrome P450 (Phase I), UDP-glucuronosyltransferases (Phase II) | Metabolic modification and conjugation to facilitate excretion. |

| Biophysical Interaction | Cellular Lipid Bilayers | Integration into membranes, leading to increased fluidity and altered physical properties. nih.govresearchgate.net |

Biosynthesis and Elucidation of Metabolic Fates in Microorganisms and Plants

This compound has been identified as a natural product in blueberries. Its biosynthesis likely stems from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. nih.gov The catabolism of these amino acids produces branched-chain acyl-CoA precursors (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA) that can serve as starter units for fatty acid synthases. youtube.comnih.gov These precursors can be elongated and modified to produce a variety of branched-chain fatty acids.

The metabolic fate of this compound in animals is indicated by its detection in urine, suggesting it undergoes metabolic processing and is ultimately excreted. hmdb.ca The degradation pathway likely involves conversion to its CoA ester followed by entry into fatty acid oxidation pathways. The intermediates from this breakdown, such as propionyl-CoA, can then enter central metabolism, for instance, by being converted to succinyl-CoA, a TCA cycle intermediate. nih.gov

Role in Natural Product Biosynthesis

The structural motifs found in this compound are common in a vast array of complex natural products, particularly polyketides. Its potential role as a building block in these biosynthetic pathways is a significant area of research.

Precursor Activity in Polyketide Synthase Pathways (e.g., Rifamycin)

Polyketide synthases (PKSs) are large, multi-enzyme complexes that generate structural diversity by using a variety of starter and extender units. nih.gov While the classic starter units are acetyl-CoA and propionyl-CoA, many PKS modules are known to accept branched-chain starter units. google.com This flexibility is fundamental to the creation of complex polyketides like the antibiotic Rifamycin, which is assembled from a 3-amino-5-hydroxybenzoic acid starter unit and multiple malonyl-CoA and methylmalonyl-CoA extender units.

The activated form, 2-methyl-2-pentenoyl-CoA, could theoretically serve as a starter unit or be incorporated as an extender unit in a PKS assembly line. Research involving the engineering of PKS modules to produce 2-methyl branched lipids supports the capability of these enzymes to recognize and process such structures. nih.gov The incorporation of a C6 branched unit like this compound would directly contribute a pre-formed methyl group and an unsaturated bond to the growing polyketide backbone.

General Contributions to Natural Product Structural Diversity

The immense structural diversity of natural products, especially polyketides, arises from the combinatorial use of different building blocks and enzymatic modifications. sciepublish.com The availability of unusual precursors like this compound expands the biosynthetic toolbox, allowing organisms to generate novel chemical scaffolds.

The incorporation of this specific acid would introduce three key structural features into a natural product:

A defined chain length (contributing five carbons to the backbone, excluding the carboxyl group).

A methyl branch at the C2 position.

A double bond between the C2 and C3 positions.

These features, when combined with the various reductive and tailoring options of different PKS modules, can lead to a significant increase in the complexity and diversity of the final products. youtube.com This diversity is crucial for the evolution of new bioactive molecules.

Ecological and Environmental Research

As a short-chain fatty acid, this compound can be classified as a volatile fatty acid (VFA). VFAs are key players in microbial ecosystems and the anaerobic degradation of organic matter. nih.gov

Research in environmental microbiology has shown that VFAs are central intermediates in the anaerobic food web. In environments such as anoxic sediments, wastewater treatment digesters, and landfills, complex organic polymers are first hydrolyzed and then fermented by bacteria into VFAs, alcohols, CO₂, and H₂. semanticscholar.orgresearchgate.net These VFAs, in turn, serve as the primary substrate for other microbial groups, including denitrifying bacteria and methanogenic archaea. tandfonline.com

The environmental fate of this compound is biodegradation. Microorganisms are capable of degrading structurally similar compounds. For example, Pseudomonas cepacia has been shown to degrade 2-methylbenzoic acid by utilizing a dioxygenase to attack the aromatic ring and also by oxidizing the methyl group. nih.gov A similar pathway, likely initiated by the oxidation of the double bond or the methyl group, represents a plausible route for the environmental breakdown of this compound.

| Process | Role of this compound | Ecological Context |

|---|---|---|

| Production | Intermediate product of acidogenic fermentation. | Anaerobic digestion of organic waste (e.g., landfills, wastewater treatment). nih.gov |

| Consumption | Carbon and energy source for microorganisms. | Substrate for denitrifying bacteria, methanogens, and other microbes. researchgate.nettandfonline.com |

| Degradation | Subject to microbial breakdown. | Aerobic and anaerobic degradation in soil and aquatic environments. nih.gov |

Studies on Environmental Degradation Pathways and By-product Formation

The environmental fate of this compound is primarily dictated by microbial degradation processes. While specific studies exclusively focusing on this compound are limited, the degradation pathways can be inferred from research on structurally similar short-chain unsaturated carboxylic acids. The key mechanisms involved are beta-oxidation and pathways targeting the double bond.

Microorganisms in soil and aquatic environments are capable of utilizing short-chain fatty acids as carbon and energy sources. The degradation of unsaturated fatty acids can initiate through saturation of the double bond, followed by beta-oxidation. In the case of this compound, this would involve the reduction of the carbon-carbon double bond to yield 2-methylpentanoic acid. Subsequently, beta-oxidation would proceed, cleaving two-carbon units (acetyl-CoA) from the carboxyl end of the molecule. Due to the methyl branch at the alpha-carbon, the final products of beta-oxidation would likely be propionyl-CoA and acetyl-CoA.

Alternatively, degradation can commence with modifications at the double bond. For instance, enzymatic hydration of the double bond could occur, forming a hydroxylated intermediate. This would be followed by oxidation and subsequent cleavage of the carbon chain.

The by-products of these degradation pathways are generally common metabolic intermediates that can be readily assimilated by a wide range of microorganisms. Complete mineralization of this compound under aerobic conditions would ultimately yield carbon dioxide and water. Under anaerobic conditions, the degradation process is slower and may result in the formation of shorter-chain fatty acids, methane, and carbon dioxide.

The presence of a methyl group on the carbon backbone can influence the rate of degradation. Increased branching in alkanoic acids has been shown to reduce the rate of biotransformation. nih.gov Therefore, the degradation of this compound might be slower compared to its straight-chain analogue, 2-hexenoic acid.

| Degradation Pathway | Initial Step | Key Intermediates | Final By-products (Aerobic) |

| Beta-Oxidation after Saturation | Reduction of the C=C double bond | 2-Methylpentanoic acid, Acetyl-CoA, Propionyl-CoA | Carbon Dioxide, Water |

| Double Bond Cleavage | Hydration or oxidation of the C=C double bond | Hydroxylated or carbonylated intermediates | Carbon Dioxide, Water |

Biotransformation Processes in Ecosystems

The biotransformation of this compound in various ecosystems is driven by the metabolic activities of diverse microbial communities. The specific transformation products and the rate of degradation are influenced by environmental factors such as oxygen availability, pH, temperature, and the composition of the microbial consortia.

Soil Ecosystems:

In terrestrial environments, soil microorganisms, including bacteria and fungi, are the primary agents of biotransformation. Genera such as Pseudomonas, Burkholderia, and Sphingomonas have been identified as key players in the degradation of aromatic alkanoic acids, a class of compounds with structural similarities to this compound. nih.gov These microorganisms possess enzyme systems capable of breaking down branched and unsaturated carbon chains. The degradation in soil is generally an aerobic process, leading to the complete mineralization of the compound. The rate of biotransformation in soil is dependent on factors like soil type, organic matter content, and moisture.

Aquatic Ecosystems:

| Ecosystem | Dominant Process | Key Microorganisms (Inferred) | Likely Transformation Products |

| Soil (Aerobic) | Mineralization | Pseudomonas, Burkholderia, Sphingomonas | Carbon Dioxide, Water, Biomass |

| Aquatic (Aerobic) | Mineralization | Aerobic Bacteria | Carbon Dioxide, Water, Biomass |

| Aquatic (Anaerobic Sediments) | Fermentation and Methanogenesis | Fermentative Bacteria, Methanogenic Archaea | Propionate (B1217596), Acetate (B1210297), Methane, Carbon Dioxide |

It is important to note that while these pathways and processes are inferred from the degradation of similar compounds, further research is needed to elucidate the specific microorganisms and enzymatic pathways involved in the biotransformation of this compound in different ecosystems.

Research Applications and Future Directions for 2 Methyl 2 Pentenoic Acid

Applications in Organic Synthesis and Fine Chemicals

2-Methyl-2-pentenoic acid is a key intermediate in the production of a variety of fine and specialty chemicals. Its utility stems from the reactivity of its functional groups, which can be independently or concertedly involved in chemical transformations to build complex molecular architectures.

Intermediate in Agrochemical Development

The application of this compound extends into the agrochemical sector, where it is utilized as an intermediate in the formulation of products designed to enhance crop yields. While specific synthetic pathways for commercial pesticides using this compound are often proprietary, chemical suppliers note its role in the development of effective herbicides and pesticides. The structural motifs present in this compound can be elaborated to create active ingredients for crop protection.

Utility in Pharmaceutical Intermediate Synthesis

In the pharmaceutical industry, this compound serves as a building block for the synthesis of more complex pharmaceutical compounds. google.com Its structure provides a scaffold that can be modified to create molecules with potential therapeutic activities. Chemical manufacturers list it as an intermediate for pharmaceuticals, offering pathways to create drugs with desired efficacy. google.com The synthesis of novel organic molecules is a cornerstone of drug discovery, and versatile intermediates like this compound are valuable starting points for medicinal chemists.

Precursor for Specialty Chemical Production

The most well-documented application of this compound is in the flavor and fragrance industry, where it is often referred to as "strawberry acid". google.comgoogle.com It is valued for its characteristic sweet, fruity, and strawberry-like aroma and is used to impart these notes to a wide range of products. ventos.comdemonchyaromatics.com

Its utility in this sector is summarized below:

Flavor Industry : It is used to enhance fruity, strawberry, and woody notes in products such as confectionery, beverages, and other food items.

Fragrance Industry : The compound provides a persistent fruity and herbal aroma in perfumes, cosmetics, and air care products.

Beyond fragrances, it is also employed as an intermediate in the broader organic synthesis of other specialty molecules, including unique fragrance compounds and specialty polymers. The synthesis of this compound itself is a subject of multiple patented methods, often starting from raw materials like n-propanal, highlighting its commercial importance as a specialty chemical precursor. google.comgoogle.comgoogle.com

Table 1: Applications in Flavor and Fragrance

| Industry | Product Examples | Sensory Profile Contribution |

|---|---|---|

| Flavor | Confectionery, Beverages, Food Products | Fruity, Strawberry, Woody Notes |

| Fragrance | Perfumes, Cosmetics, Air Care | Persistent Fruity-Herbal Aroma |

Advanced Materials Science

The presence of a polymerizable double bond and a reactive carboxylic acid group makes this compound a candidate for applications in materials science, although detailed public research in this area is limited.

Incorporation into Polymer Systems for Enhanced Properties, including Thermal Degradation Resistance

This compound is noted for its potential use in the production of specialty polymers due to its unsaturated structure, which makes it suitable for polymerization reactions. The incorporation of such a monomer into a polymer backbone can, in principle, modify the properties of the resulting material. For instance, the methyl branching and the carboxylic acid group could influence chain packing, intermolecular interactions, and solubility.

However, specific research detailing the incorporation of this compound into polymer systems to enhance properties such as thermal degradation resistance is not extensively available in the public domain. While the enhancement of thermal stability is a critical goal in polymer science, current research literature focuses on other methods and monomers. nih.gov The potential for this compound to contribute to this field remains an area for future investigation.

Role in the Development of Coatings and Adhesives

Catalytic and Enantioselective Synthesis Research

Research into this compound has placed significant emphasis on catalytic and enantioselective synthesis, aiming to develop efficient and selective methods for its production and transformation.

Optimization of Asymmetric Hydrogenation Processes

Asymmetric hydrogenation is a critical area of investigation where this compound serves as a model substrate. wikipedia.orgscbt.com The primary goal of this research is to add two hydrogen atoms across the carbon-carbon double bond with high three-dimensional spatial control, leading to a specific enantiomer of the chiral product, 2-methylpentanoic acid. wikipedia.org This spatial selectivity is imparted not by the substrate itself, but by chiral catalysts present in the reaction. wikipedia.org

Spectroscopic studies, such as in situ attenuated total reflection infrared (ATR-IR) spectroscopy, are employed to investigate the adsorption and interaction of this compound on catalyst surfaces like palladium/alumina (B75360) (Pd/Al2O3). researchgate.net Understanding these surface interactions is fundamental to optimizing the catalytic process, as it provides insights into the mechanism of enantioselection. researchgate.net The development of heterogeneous asymmetric hydrogenation catalysis is driven by the practical advantages of solid catalysts, including ease of separation, potential for regeneration, and high stability, which are all conducive to continuous production processes. researchgate.net

| Research Focus | Objective | Example Approach | Reference |

|---|---|---|---|

| Enantioselectivity | To maximize the production of a single enantiomer of the hydrogenated product. | Use of solid metal catalysts modified with chiral organic compounds (e.g., cinchona alkaloids). | researchgate.net |

| Catalyst Performance | To improve the activity, stability, and reusability of the catalyst. | Development of heterogeneous catalysts on stable supports. | researchgate.net |

| Mechanistic Understanding | To elucidate the mechanism of chiral induction at the catalyst surface. | Employing in situ spectroscopic techniques (e.g., ATR-IR) to study substrate-catalyst interactions. | researchgate.net |

Exploration of Novel Catalytic Systems and Supports

The synthesis of this compound is an active area of research, with various studies exploring different catalytic systems to improve efficiency, reduce costs, and enhance product purity. One established method involves the self-condensation of propanal to form the intermediate 2-methyl-2-pentanal, which is then oxidized. researchgate.net An optimized oxidation step utilizes sodium chlorite (B76162) (NaClO2) as an efficient and inexpensive oxidant, achieving high yields of the final acid product. researchgate.net

Another innovative approach is the Reppe synthesis method, which uses piperylene, carbon monoxide, and water as raw materials. google.com This process is catalyzed by a system comprising a noble metal rhodium salt and an organic phosphine (B1218219) ligand to produce an intermediate, 2-methyl-3-pentenoic acid, which is subsequently isomerized to yield trans-2-methyl-2-pentenoic acid. google.com The choice of catalyst in this system is critical for achieving high conversion rates and selectivity. google.com

In the context of heterogeneous catalysis, catalyst supports play a crucial role. Studies have investigated the adsorption of trans-2-methyl-2-pentenoic acid on supports like γ-Al2O3 and catalysts like 1 wt% Pd/γ-Al2O3. researchgate.net These investigations, often performed using techniques like in situ ATR-IR spectroscopy, are essential for characterizing the interaction between the reactant and the catalytic surface, which is a key factor in catalyst design and optimization. researchgate.net

| Synthesis Method | Catalyst/Reagent System | Raw Materials | Key Feature | Reference |

|---|---|---|---|---|

| Aldol (B89426) Condensation & Oxidation | Sodium hydroxide (B78521) (condensation), Sodium chlorite/H2O2 (oxidation) | Propanal | Utilizes an inexpensive and efficient oxidant for the final step. | researchgate.net |

| Reppe Synthesis | Rhodium salt and organic phosphine ligand | Piperylene, Carbon Monoxide, Water | Direct carbonylation and isomerization route. | google.com |

| Heterogeneous Catalysis Studies | Palladium on Alumina (Pd/Al2O3) | trans-2-Methyl-2-pentenoic acid (as model substrate) | Focuses on understanding surface adsorption and interaction for catalyst development. | researchgate.net |

Emerging Research Areas and Unexplored Scientific Inquiries for this compound

Future research on this compound is poised to expand into several promising areas, driven by advances in catalysis, analytical techniques, and the growing demand for sustainable chemical synthesis.

One of the most significant emerging areas is the application of advanced operando and in situ spectroscopic techniques to gain a deeper understanding of reaction mechanisms at a molecular level. researchgate.net Building on existing studies that use ATR-IR to probe the adsorption of this compound on catalyst surfaces, future work could explore a wider range of spectroscopic methods under real reaction conditions. researchgate.net This would provide critical data on reaction intermediates and the dynamics of catalyst-substrate interactions, paving the way for the rational design of more efficient and highly selective catalysts for both its synthesis and its enantioselective hydrogenation.

Another key direction is the development of novel, sustainable catalytic systems. This includes the exploration of catalysts based on earth-abundant, non-precious metals to replace expensive noble metals like rhodium and palladium. google.com Furthermore, designing catalysts and supports that are more resilient and have longer operational lifetimes is a continuous challenge.

There is also significant scope for exploring green and sustainable synthesis routes. Current methods often rely on petrochemical feedstocks like propanal. researchgate.net A largely unexplored scientific inquiry would be the development of biosynthetic pathways or chemo-catalytic routes that utilize renewable, biomass-derived starting materials. This aligns with the broader goals of green chemistry to reduce environmental impact and dependence on fossil resources.

Finally, the potential of this compound as a versatile chemical building block remains an area ripe for investigation. Its structure, featuring both a carboxylic acid group and a reactive double bond, makes it a suitable precursor for the synthesis of more complex molecules and polymers. Future research could focus on leveraging this reactivity to create novel specialty chemicals, materials, or pharmaceutical intermediates.

Q & A

Basic Research Question

- IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹). The α,β-unsaturated double bond (C=C) appears near 1640 cm⁻¹, distinguishing it from saturated analogs .

- NMR : <sup>1</sup>H NMR reveals the vinylic proton (δ 5.5–6.5 ppm) and methyl groups (δ 1.2–1.5 ppm). <sup>13</sup>C NMR confirms the carboxylic carbon (~170 ppm) and unsaturated carbons .

- MS : Molecular ion peaks (m/z 114) and fragmentation patterns (e.g., loss of COOH) validate the molecular formula (C₆H₁₀O₂) .

For isomer differentiation (cis/trans), NOESY or coupling constants in NMR are critical .

What methodologies are recommended for analyzing adsorption/desorption dynamics of this compound on catalytic surfaces?

Advanced Research Question

In situ attenuated total reflection infrared (ATR-IR) spectroscopy is a robust method to study adsorption on metal oxides (e.g., Al₂O₃) or Pd/Al₂O₃ catalysts. Key steps include:

Sample Preparation : Dissolve the compound in dichloromethane (CH₂Cl₂) and flow over the catalyst surface.

Data Collection : Monitor shifts in carboxylate C=O stretches (1600–1700 cm⁻¹) to infer adsorption strength and orientation.

Kinetic Analysis : Track time-dependent intensity changes to model desorption rates .

This approach is vital for optimizing heterogeneous catalysis in hydrogenation or oxidation reactions.

How can researchers resolve discrepancies in reported purity levels of commercial this compound samples?

Advanced Research Question

Discrepancies (e.g., 85% vs. 98% purity) may arise from synthesis protocols or storage conditions. To verify purity:

- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify the compound against impurities .

- HPLC with UV Detection : Compare retention times and peak areas under optimized mobile phases (e.g., acetonitrile/water with 0.1% formic acid) .

- Titration : Acid-base titration with standardized NaOH can confirm carboxylic acid content .

Document storage conditions (e.g., inert atmosphere) to prevent degradation.

What strategies improve enantioselective hydrogenation of this compound to produce chiral intermediates?

Advanced Research Question

Asymmetric hydrogenation using Pd-based catalysts modified with chiral ligands (e.g., (R)-BINAP) enhances enantiomeric excess (ee). Critical parameters:

- Catalyst Loading : 1–5 mol% Pd to balance cost and efficiency.

- Solvent Choice : Polar aprotic solvents (e.g., THF) improve substrate solubility and H₂ diffusion.

- Deuterium Labeling : Study proton/deuterium exchange to elucidate reaction mechanisms .

Post-reaction, analyze ee via chiral HPLC or polarimetry .

How does this compound interact with flavor-related receptors, and what experimental models are suitable for studying this?

Advanced Research Question

As a flavor additive (FEMA 3195), its interaction with olfactory receptors can be studied via:

- Cell-Based Assays : Express human olfactory receptors (e.g., OR51E2) in HEK293 cells and measure calcium influx via fluorescence.

- Gas Chromatography-Olfactometry (GC-O) : Correlate retention times with sensory panels to identify active odorants .

- Molecular Docking : Simulate binding affinities using receptor crystal structures (e.g., PDB entries) .

What are the best practices for ensuring reproducibility in kinetic studies of this compound degradation?

Q. Methodological Guidance

- Controlled Environment : Use inert atmosphere (N₂/Ar) to prevent oxidative side reactions.

- Real-Time Monitoring : Employ UV-Vis spectroscopy to track absorbance changes at λ ≈ 210 nm (carboxylic acid group).

- Statistical Replicates : Perform triplicate runs with independent batches to account for synthesis variability .

Publish raw data and detailed protocols (e.g., agitation speed, vessel geometry) to aid replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.